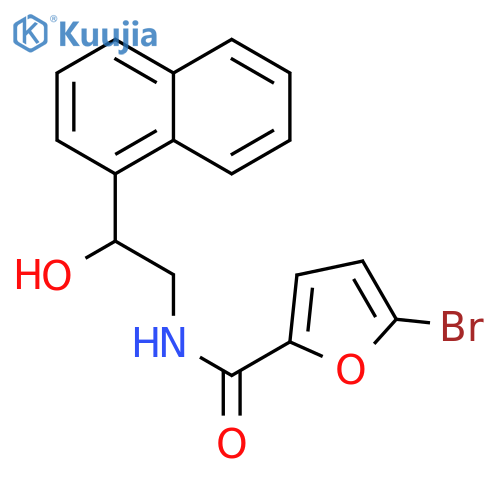

Cas no 1351597-95-9 (5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide)

1351597-95-9 structure

商品名:5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide

5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide

- 5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide

- 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide

- VU0524973-1

- 5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide

- 1351597-95-9

- F5857-2378

- AKOS024523776

-

- インチ: 1S/C17H14BrNO3/c18-16-9-8-15(22-16)17(21)19-10-14(20)13-7-3-5-11-4-1-2-6-12(11)13/h1-9,14,20H,10H2,(H,19,21)

- InChIKey: RIDPQJMZXJPAGX-UHFFFAOYSA-N

- ほほえんだ: O1C(Br)=CC=C1C(NCC(O)C1=C2C(C=CC=C2)=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 359.01571g/mol

- どういたいしつりょう: 359.01571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 392

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 62.5Ų

5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5857-2378-4mg |

5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide |

1351597-95-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2378-20mg |

5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide |

1351597-95-9 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2378-25mg |

5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide |

1351597-95-9 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2378-20μmol |

5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide |

1351597-95-9 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2378-40mg |

5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide |

1351597-95-9 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2378-50mg |

5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide |

1351597-95-9 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2378-10μmol |

5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide |

1351597-95-9 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2378-2mg |

5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide |

1351597-95-9 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2378-1mg |

5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide |

1351597-95-9 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2378-5mg |

5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide |

1351597-95-9 | 5mg |

$69.0 | 2023-09-09 |

5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

1351597-95-9 (5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬